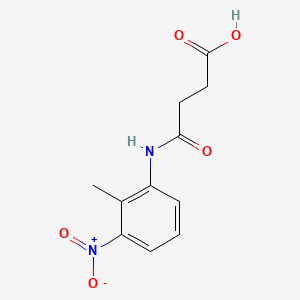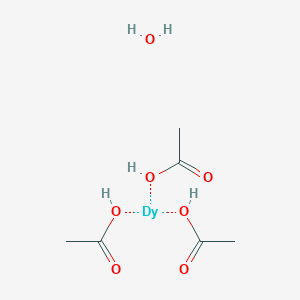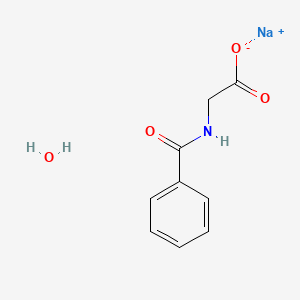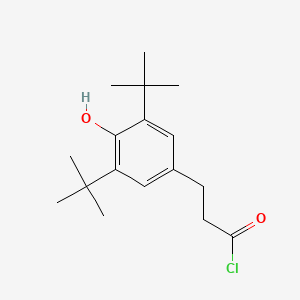
2-(2-Methylphenyl)propan-2-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
2-MPA-HCl is commonly used in the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.Molecular Structure Analysis
2-MPA-HCl and related compounds have been studied for their properties using spectroscopic techniques like GC-MS, IR, NMR, and single-crystal X-ray diffraction. These methods allow for detailed identification and analysis of the molecular structure and properties of these compounds.Chemical Reactions Analysis
2-MPA-HCl has been used in various chemical reactions. For instance, it has been used in alkylation and ring closure reactions to generate a diverse library of chemical compounds. This research aids in expanding the chemical space and understanding the reactivity of such molecules.Physical And Chemical Properties Analysis
2-MPA-HCl is a white crystalline solid with a melting point of 95-96°C. It is a derivative of 2-methylphenethylamine.Aplicaciones Científicas De Investigación
1. Spectroscopic Identification and Derivatization
2-(2-Methylphenyl)propan-2-amine hydrochloride and related compounds have been studied for their properties using spectroscopic techniques like GC-MS, IR, NMR, and single-crystal X-ray diffraction. These methods allow for detailed identification and analysis of the molecular structure and properties of these compounds (Nycz et al., 2016).
2. Structural Studies and Computational Analysis
The molecular structure of various cathinones, including compounds similar to 2-(2-Methylphenyl)propan-2-amine hydrochloride, has been characterized through structural studies. These investigations involve techniques such as FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction, along with density functional theory (DFT) and time-dependent DFT (TDDFT) for computational analysis (Nycz et al., 2011).
3. Pharmacological Characterization
Pharmacological studies have been conducted on compounds structurally related to 2-(2-Methylphenyl)propan-2-amine hydrochloride, exploring their affinity and selectivity towards specific receptors, such as κ-opioid receptors. These studies are crucial in understanding the therapeutic potential and biological activity of these compounds (Grimwood et al., 2011).
4. Corrosion Inhibition
Amine derivative compounds, including those structurally related to 2-(2-Methylphenyl)propan-2-amine hydrochloride, have been synthesized and studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. This research is significant for industrial applications where corrosion prevention is critical (Boughoues et al., 2020).
5. Chemical Synthesis and Library Generation
Studies have used similar compounds for alkylation and ring closure reactions to generate a diverse library of chemical compounds. This research aids in expanding the chemical space and understanding the reactivity of such molecules (Roman, 2013).
Mecanismo De Acción
Pharmacological studies have been conducted on compounds structurally related to 2-MPA-HCl, exploring their affinity and selectivity towards specific receptors, such as κ-opioid receptors. These studies are crucial in understanding the therapeutic potential and biological activity of these compounds.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-(2-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISFOXBYRQWDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)propan-2-amine hydrochloride | |
CAS RN |
1439899-51-0 | |
| Record name | 2-(2-methylphenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)

![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)



